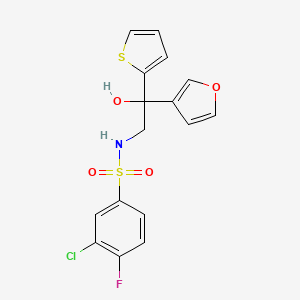
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S2 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional furan and thiophene moieties that may contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound discussed has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this sulfonamide. For instance, derivatives with similar structural features have shown promising activity against viral targets, including reverse transcriptase inhibitors for retroviruses. The compound's ability to inhibit viral replication could be attributed to its interaction with viral enzymes.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Interaction with Viral Targets : The presence of furan and thiophene rings may enhance binding affinity to viral enzymes, leading to reduced viral replication rates.
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating a need for novel antimicrobial agents in clinical settings .
- Antiviral Studies : Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that structural modifications can enhance biological activity .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines revealed that compounds with similar structures displayed significant cytotoxicity, with IC50 values ranging from 5–20 µM against various cancer types .
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-6-23-9-11)15-2-1-7-24-15/h1-9,19-20H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTEUYVLAMEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














